molecular formula C14H10ClNO6S B13784577 Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- CAS No. 91-36-1

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-

Cat. No.: B13784577
CAS No.: 91-36-1
M. Wt: 355.8 g/mol
InChI Key: XYUBQRPKIVSWKI-UHFFFAOYSA-N
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Description

This compound (CAS EC: 256-634-5) is a benzoic acid derivative featuring a sulfonamide group at position 5 and a chlorine substituent at position 2. The sulfonamide moiety is further substituted with a 2-carboxyphenyl group, introducing dual carboxylic acid functionalities.

Properties

CAS No.

91-36-1

Molecular Formula

C14H10ClNO6S

Molecular Weight

355.8 g/mol

IUPAC Name

5-[(2-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H10ClNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20)

InChI Key

XYUBQRPKIVSWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzoic acid followed by the introduction of the carboxyphenylamino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfonamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the carboxyphenyl group may enhance binding affinity through π-π interactions. The chlorine atom can also participate in halogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound : 5-[[(2-Carboxyphenyl)amino]sulfonyl]-2-chlorobenzoic acid C₁₄H₁₁ClN₂O₆S -Cl (2), -SO₂NH(2-carboxyphenyl) (5) 370.76 g/mol Dual carboxylic acid groups
4-{[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Amino}Benzoic Acid () C₁₄H₁₂ClNO₅S -Cl (5), -SO₂NH-(2-methoxyphenyl) (4) 341.76 g/mol Methoxy group enhances lipophilicity
2-Chloro-5-[(Isopropylamino)Sulfonyl]Benzoic Acid () C₁₀H₁₂ClNO₄S -Cl (2), -SO₂NH(CH(CH₃)₂) (5) 277.72 g/mol Isopropyl group increases steric bulk
Benzoic Acid, 2-[[(5-Bromo-4-Fluoro-2-Methylphenyl)Amino]Sulfonyl]-5-[[(3,5-Dichlorophenyl)Sulfonyl]Amino]- () C₂₀H₁₄BrCl₂FN₂O₆S₂ Dual sulfonamide groups with halogens 612.27 g/mol High halogen content for bioactivity
5-[Allyl-(4-Methoxyphenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid () C₁₇H₁₆ClNO₅S -Cl (2), -SO₂NH(allyl-4-methoxyphenyl) (5) 381.83 g/mol Allyl group introduces reactivity

Physicochemical Properties

  • Solubility: The target compound’s dual carboxylic acids (pKa ~2–3) increase water solubility compared to analogs with non-polar substituents (e.g., isopropyl in ) .
  • pKa : The 2-carboxyphenyl group lowers the pKa (~2.61 predicted for analogs), enhancing ionization at physiological pH .
  • Thermal Stability : Higher molecular weight compounds (e.g., ) exhibit elevated boiling points (>700°C) due to increased van der Waals interactions .

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